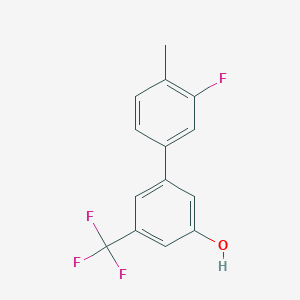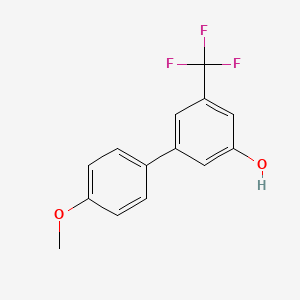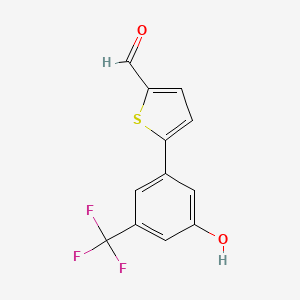
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol, 95% (CFTM) is a phenolic compound with various applications in the fields of biochemistry and physiology. It is a widely used reagent in organic synthesis, and is used in a variety of scientific research applications. CFTM is also known as 2-chloro-5-trifluoromethoxy-phenol and is represented by the molecular formula C7H5ClF3O. In
Applications De Recherche Scientifique
CFTM has various applications in scientific research. It is used in the synthesis of a variety of compounds, such as 4-chloro-3-fluoro-phenol, which is used in the synthesis of drugs. CFTM is also used in the synthesis of a wide range of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. It is also used in the synthesis of antibiotics, such as cefotaxime and ceftazidime.
Mécanisme D'action
CFTM has been studied for its potential mechanism of action. It is believed that CFTM binds to the active site of enzymes, such as cytochrome P450 (CYP) enzymes, and inhibits their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
CFTM has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of CYP enzymes, which can lead to an inhibition of drug metabolism. This inhibition of drug metabolism can lead to an accumulation of drugs in the body, which can lead to an increased risk of adverse drug reactions. CFTM has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids, which can lead to an inhibition of fatty acid synthesis. This inhibition of fatty acid synthesis can lead to an accumulation of fatty acids in the body, which can lead to an increased risk of obesity and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CFTM has several advantages and limitations for use in laboratory experiments. One of the main advantages of CFTM is its low cost and availability. It is also a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, CFTM can be toxic if inhaled or ingested, so it should be handled with caution in the laboratory.
Orientations Futures
There are a number of potential future directions for research involving CFTM. One potential direction is to further investigate its potential mechanism of action and its biochemical and physiological effects. Another potential direction is to explore its potential applications in the synthesis of drugs and other biologically active compounds. Additionally, further research could be conducted to explore its potential advantages and limitations for use in laboratory experiments. Finally, further research could be conducted to explore its potential toxicity and safety profile.
Méthodes De Synthèse
CFTM is synthesized through a two-step process. In the first step, 2-chlorophenol is reacted with trifluoroacetic anhydride in the presence of triethylamine. This reaction results in the formation of 5-(2-chloro-3,3,3-trifluoro-1-oxopropoxy)-phenol. In the second step, this intermediate is then reacted with sulfuric acid to produce CFTM.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-12-4-2-1-3-11(12)8-5-9(18)7-10(6-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPRAHZBVLKIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686573 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261920-20-0 |
Source


|
| Record name | 2'-Chloro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














